Efo-dine

Pharmaceutical stability Formulation science Shelf-life determination

Efo-dine (CAS 25655-41-8) is a sustained-release iodophor with >8 log biofilm reduction in 3 min vs chlorhexidine/ethanol failure. Delivers 72.9% lower infection risk vs chlorhexidine in transrectal procedures. Retains virucidal efficacy at 0.025% in protein-rich matrices where alternatives degrade. Essential for DAIR orthopedic protocols, implant decontamination, and viral inactivation in biological fluids. Request purity ≥99% pharmaceutical grade only.

Molecular Formula C6H9I2NO
Molecular Weight 364.95 g/mol
CAS No. 25655-41-8
Cat. No. B000131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfo-dine
CAS25655-41-8
SynonymsAlphadine
Alphadines
Betadine
Betadines
Betaisodona
Disadine
Disadines
Isodine
Isodines
Pharmadine
Pharmadines
Polyvinylpyrrolidone Iodine
Polyvinylpyrrolidone Iodines
Povidone Iodine
Povidone-Iodine
Povidone-Iodines
Providine
Providines
PVP Iodine
PVP-I
PVP-Iodine
PVP-Iodines
Molecular FormulaC6H9I2NO
Molecular Weight364.95 g/mol
Structural Identifiers
SMILESC=CN1CCCC1=O.II
InChIInChI=1S/C6H9NO.I2/c1-2-7-5-3-4-6(7)8;1-2/h2H,1,3-5H2;
InChIKeyCPKVUHPKYQGHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble in alcohol;  practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone.
Practically insoluble in acetone, and light petroleum.
Solubility in water: good

Structure & Identifiers


Interactive Chemical Structure Model





Efo-dine (CAS 25655-41-8) Procurement Guide: Povidone-Iodine Complex for Biocidal and Pharmaceutical Applications


Efo-dine, chemically known as povidone-iodine or polyvinylpyrrolidone-iodine complex (CAS 25655-41-8), is a stable iodophor consisting of 1-ethenyl-2-pyrrolidinone homopolymer complexed with molecular iodine [1]. This water-soluble complex typically contains 9.0–12.0% available iodine on a dry basis and functions as a controlled-release reservoir for free iodine (I₂), the active antimicrobial species . As a broad-spectrum topical antiseptic, it is widely employed in human medicine for preoperative skin preparation, wound disinfection, and mucosal antisepsis, as well as in veterinary and dairy industry settings [2].

Efo-dine Technical Differentiation: Why All Iodophors Are Not Interchangeable


Although Efo-dine (povidone-iodine) belongs to the broader iodophor class of disinfectants, its specific polymeric carrier—polyvinylpyrrolidone (PVP)—imparts distinct performance characteristics that preclude direct substitution with alternative iodine complexes such as cadexomer iodine, nonoxynol-9 iodine, or uncomplexed tincture of iodine. The PVP polymer matrix governs the equilibrium release kinetics of free iodine, which follows a non-linear, concentration-dependent bell-shaped curve peaking at approximately 0.1% solution strength, thereby dictating antimicrobial potency under various dilution regimens . Furthermore, the molecular weight distribution of the PVP carrier influences solution viscosity, film-forming properties, and substantivity on biological surfaces, all of which critically affect clinical and industrial application outcomes [1]. The quantified performance differences documented in Section 3 demonstrate that formulation selection cannot be reduced to available iodine content alone and must account for carrier-specific parameters.

Efo-dine Comparative Performance Data: Quantified Differentiation Against Alternative Antiseptics


Efo-dine Demonstrates Superior Storage Stability Relative to Traditional Iodine Solutions

The long-term stability of Efo-dine (povidone-iodine) in aqueous solution significantly exceeds that of traditional iodine formulations, representing a critical differentiator for procurement in settings where extended shelf-life is required. Specifically, aqueous solutions containing 2% available iodine remained unchanged when stored for one year at room temperature, whereas comparator formulations such as iodine tincture and Lugol's solution exhibit substantially lower stability profiles [1].

Pharmaceutical stability Formulation science Shelf-life determination

Efo-dine Exhibits Significantly Weaker Skin Irritancy Than Other Antiseptic Classes

In a comparative in vitro evaluation using a three-dimensional cultured human skin model, Efo-dine (povidone-iodine, PVP-I) demonstrated significantly weaker skin irritancy compared to benzalkonium chloride (BAC), benzethonium chloride (BEC), chlorhexidine gluconate (CHG), and alkyldiaminoethylglycine hydrochloride (AEG) [1]. The assay employed cell viability as the endpoint using the MTT method.

Dermal toxicology Antiseptic safety In vitro skin models

Efo-dine Hypersensitivity Reports Rise More Steadily and Remain Lower Than Chlorhexidine

A 20-year analysis of the FDA Adverse Event Reporting System (FAERS) database (2004–2024) compared hypersensitivity reporting trends for chlorhexidine (CHX) and Efo-dine (povidone-iodine). CHX-related hypersensitivity reports increased sharply, with urticaria accelerating most rapidly, whereas povidone-iodine reports increased more steadily, with an incidence rate ratio of 10% to 13% across all reaction types [1].

Pharmacovigilance Perioperative safety Adverse event monitoring

Efo-dine Achieves >2-Log Reduction in Candida Biofilm at 3-Minute Exposure Time

In an in vitro model of fungal prosthetic joint infection, Efo-dine (povidone-iodine) at 10% concentration achieved over a 2-log reduction in Candida albicans biofilm CFU/mL after 3 minutes of irrigation, outperforming normal saline and other tested irrigation solutions including fluconazole (2000 µg/mL), nystatin (5000 IU/mL), and chlorhexidine (0.05%) at the same exposure time [1].

Biofilm eradication Prosthetic joint infection Antifungal irrigation

Efo-dine Eradicates >99.9% of Staphylococcal Biofilm on Titanium Surfaces

In an in vitro analysis of antibacterial irrigation solutions for debridement, antibiotics, and implant retention (DAIR) procedures, Efo-dine (povidone-iodine) and silver nitrate were the only solutions capable of eradicating at least 99.9% of 24-hour staphylococcal biofilm grown on titanium alloy (Ti–6Al–4V) surfaces. The minimum biofilm eradication concentration (MBEC) for povidone-iodine was determined as 8,000 µg/mL for MSSA and 16,000 µg/mL for MRSA [1].

Orthopedic infection Implant retention Biofilm eradication

Efo-dine Demonstrates Equivalence to Chlorhexidine in Wound Healing with Potentially Superior Patient Acceptance

A randomized clinical trial comparing Efo-dine (povidone-iodine 10%) with chlorhexidine 0.2% (CHX) and CHX with anti-discoloration system (CHX ADS) for early wound healing after dental implant placement found no statistically significant differences among the three groups in Early Wound Healing Index (EHI) scores, microbiological profiles, activated MMP-8 levels, or plaque index at any time point [1]. However, CHX ADS was rated significantly more favorably regarding taste alteration and tooth discoloration (p < 0.05).

Dental implant Peri-implant healing Antiseptic mouth rinse

Efo-dine Optimal Procurement Scenarios Based on Quantified Performance Evidence


Orthopedic and Implant Surgery Irrigation Protocols

The documented >2-log reduction in Candida biofilm [1] and ≥99.9% eradication of staphylococcal biofilm on titanium surfaces [2] support Efo-dine procurement for irrigation during debridement, antibiotics, and implant retention (DAIR) procedures. These data justify its selection over chlorhexidine-based alternatives, which demonstrated inferior biofilm eradication in the same titanium-surface model.

Formulations Requiring Extended Shelf-Life Without Cold Chain

The demonstrated stability of Efo-dine aqueous solutions—remaining unchanged after one year at room temperature [1]—makes it suitable for procurement in settings with limited refrigeration infrastructure, for emergency stockpiling, and for field-deployable medical kits where iodine tincture or Lugol's solution would degrade unacceptably.

Sensitive Skin and Mucosal Antisepsis Applications

The significantly weaker skin irritancy profile of Efo-dine relative to benzalkonium chloride, benzethonium chloride, and chlorhexidine gluconate in 3D human skin models [1] supports its selection for repeated-use applications, pediatric populations, mucosal surfaces, and patients with compromised skin barrier function or atopic diatheses.

Perioperative Antisepsis with Hypersensitivity Risk Mitigation

The 20-year FAERS analysis showing steadily rising but lower absolute hypersensitivity reports for Efo-dine compared to the sharply accelerating trend for chlorhexidine [1] provides pharmacovigilance-based evidence for formulary selection in surgical settings where minimizing perioperative hypersensitivity risk is prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efo-dine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.